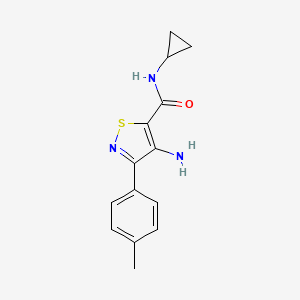

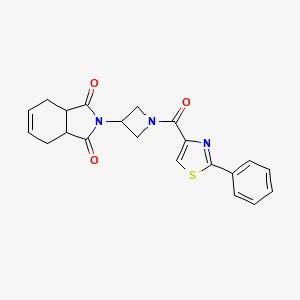

4-amino-N-cyclopropyl-3-(p-tolyl)isothiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with aryl isothiocyanates or various aromatic acids . The synthetic and therapeutic expedition of isoxazole and its analogs has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve cross-coupling reactions, which are paramount in the art of organic synthesis . These reactions are often catalyzed by metals like palladium .Scientific Research Applications

Synthesis and Biological Activities

- Antiviral and Antitumor Activity: Research on thiazole derivatives, such as the synthesis and antiviral activity of certain thiazole C-nucleosides, indicates their potential in inhibiting purine nucleotide biosynthesis and showing significant antiviral activity against various viruses. Additionally, N-acyl-2-aminothiazoles have been identified as potent, selective inhibitors of CDK2/cycE, exhibiting antitumor activity in mice. This highlights the potential of isothiazole derivatives in developing antiviral and anticancer therapies (Srivastava et al., 1977); (Misra et al., 2004).

Chemical Synthesis and Modification

- Synthetic Methods: Efficient synthesis methods for isothiazole derivatives and their modifications have been reported, including the synthesis of 2-phenyl-4,5-substituted oxazoles and a short and efficient synthesis of 5-aminothiazole-4-carboxamide. These methods provide insights into the versatile applications of isothiazole derivatives in chemical synthesis (Kumar et al., 2012); (Wang et al., 2014).

Multicomponent Reactions and Catalysis

- Multicomponent Reactions: The utility of aminoazoles in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions demonstrates the versatility of isothiazole derivatives in synthesizing heterocycles with potential biological activities. Additionally, Ruthenium-catalyzed synthesis techniques highlight the role of isothiazole derivatives in creating biologically active compounds (Murlykina et al., 2017); (Ferrini et al., 2015).

Chemical Transformations and Derivatives

- Chemical Transformations: Studies on the nonaqueous diazotization of 4-amino-3-arylisothiazole-5-carboxylate esters and the synthesis of derivatives through various chemical transformations indicate the chemical versatility and potential for generating novel compounds with desired properties (Beck & Gajewski, 1987).

properties

IUPAC Name |

4-amino-N-cyclopropyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-8-2-4-9(5-3-8)12-11(15)13(19-17-12)14(18)16-10-6-7-10/h2-5,10H,6-7,15H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQXRXDPCHBRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2968848.png)

![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2968853.png)

![6-(2-Methylsulfanylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2968854.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2968855.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2968858.png)

![3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2968861.png)

![[(1R,3S)-3-(Chloromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2968863.png)

![(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968867.png)

![4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2968868.png)